molecular formula C21H20BrN3O2S B10947679 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10947679
M. Wt: 458.4 g/mol
InChI Key: DUGRWLHPKMASPM-UHFFFAOYSA-N
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Description

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated naphthalene ring, an oxyacetyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the oxyacetyl group through an etherification reaction. The final step involves the coupling of the oxyacetyl intermediate with N-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with specific molecular targets. The brominated naphthalene ring and hydrazinecarbothioamide moiety can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-{2-[(6-CHLORO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The presence of the bromine atom at the 6-position of the naphthalene ring and the specific arrangement of functional groups in 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE distinguishes it from similar compounds

Properties

Molecular Formula

C21H20BrN3O2S

Molecular Weight

458.4 g/mol

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C21H20BrN3O2S/c1-13-3-4-14(2)19(9-13)23-21(28)25-24-20(26)12-27-18-8-6-15-10-17(22)7-5-16(15)11-18/h3-11H,12H2,1-2H3,(H,24,26)(H2,23,25,28)

InChI Key

DUGRWLHPKMASPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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